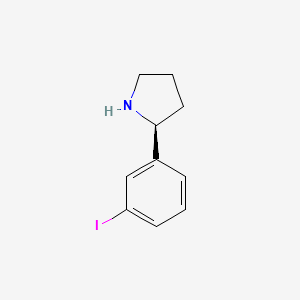
(S)-2-(3-Iodophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(3-Iodophenyl)pyrrolidine is an organic compound with the molecular formula C10H12IN. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Iodophenyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with an iodinated benzene compound. One common method is the nucleophilic substitution reaction where a pyrrolidine ring is introduced to a 3-iodophenyl precursor under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-Iodophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups present in the molecule.
Substitution: The iodine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted phenylpyrrolidines.
Scientific Research Applications
(S)-2-(3-Iodophenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: Research into this compound may lead to the development of new pharmaceuticals, especially those targeting specific receptors or enzymes.
Industry: The compound’s reactivity and structural properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(3-Iodophenyl)pyrrolidine involves its interaction with specific molecular targets. The iodine atom in the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or other biological molecules. The pyrrolidine ring may also interact with hydrophobic pockets in target proteins, enhancing the compound’s overall binding strength and specificity.
Comparison with Similar Compounds
Similar Compounds
®-2-(3-Iodophenyl)pyrrolidine: The enantiomer of (S)-2-(3-Iodophenyl)pyrrolidine, which has a mirror-image structure.
2-(4-Iodophenyl)pyrrolidine: A similar compound with the iodine atom positioned at the 4-position of the phenyl ring.
2-(3-Bromophenyl)pyrrolidine: A brominated analog of this compound.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of an iodine atom, which can participate in unique halogen bonding interactions. These properties distinguish it from its analogs and make it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H12IN |
|---|---|
Molecular Weight |
273.11 g/mol |
IUPAC Name |
(2S)-2-(3-iodophenyl)pyrrolidine |
InChI |
InChI=1S/C10H12IN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m0/s1 |
InChI Key |
GOTZSBYCEAUXCK-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CC=C2)I |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13328599.png)
![(8Z)-8-(methoxyimino)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one](/img/structure/B13328601.png)
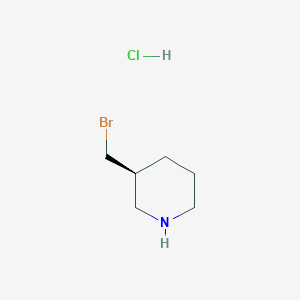
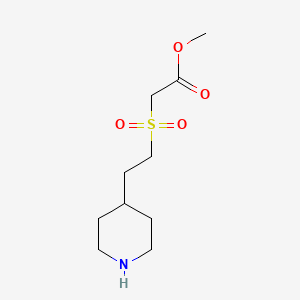
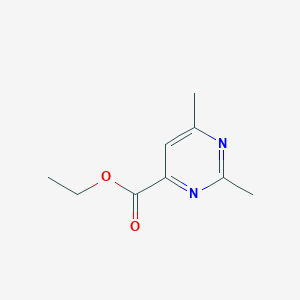
![7-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13328637.png)
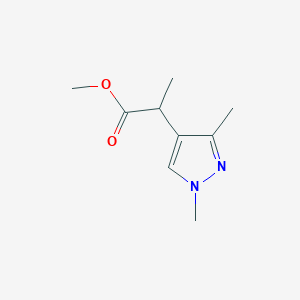
![4-[Amino(cyclopropyl)methyl]-2,6-difluorophenol](/img/structure/B13328654.png)
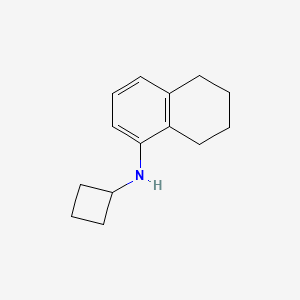
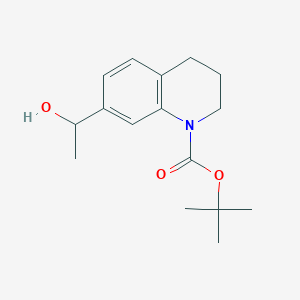
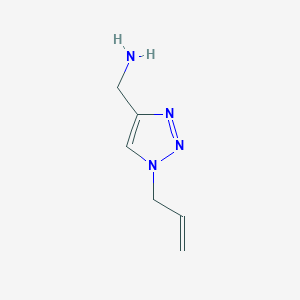
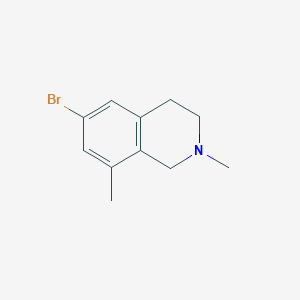
![3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13328696.png)
